![molecular formula C16H21F3N2O2 B3853313 ethyl 4-{[3-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate](/img/structure/B3853313.png)
ethyl 4-{[3-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate
Overview
Description
Ethyl 4-{[3-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate is a chemical compound with the molecular formula C18H22F3NO6 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a benzyl group, and a trifluoromethyl group . The InChI code for this compound is 1S/C16H20F3NO2.C2H2O4/c1-2-22-14 (21)15 (8-3-9-20-11-15)10-12-4-6-13 (7-5-12)16 (17,18)19;3-1 (4)2 (5)6/h4-7,20H,2-3,8-11H2,1H3; (H,3,4) (H,5,6) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 405.37 . More specific properties such as melting point, boiling point, and solubility are not mentioned in the available literature.Scientific Research Applications
Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles
This compound plays a crucial role in the synthesis of 3-trifluoromethyl-1,2,4-triazoles . The process involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This method is efficient, scalable, and has a broad substrate scope .
Pharmaceutical Applications
The trifluoromethyl group in this compound is found in many FDA-approved drugs . For instance, fluoxetine, an anti-depressant drug used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder, contains a trifluoromethyl group .
Synthesis of Triazolo[4,3-a]pyrazine Derivatives
The compound is used in the synthesis of novel triazolo[4,3-a]pyrazine derivatives . These derivatives have been synthesized in appreciable yields through two different approaches .
Agrochemical Applications
The trifluoromethyl group in this compound is also found in many agrochemicals . The presence of the trifluoromethyl group can significantly improve the physicochemical properties of the parent molecules .
Applications in Functional Materials
The trifluoromethyl group in this compound is used in the development of functional materials . The unique character of the fluorine atom can significantly affect the properties of these materials .
Applications in Ligand Chemistry
Trifluoromethyl-substituted 1,2,4-triazoles, which can be synthesized using this compound, have found extensive applications in ligand chemistry .
Safety and Hazards
The safety data sheet for a similar compound, 4-(Trifluoromethyl)benzyl bromide, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
ethyl 4-[[3-(trifluoromethyl)phenyl]methylamino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-2-23-15(22)21-8-6-14(7-9-21)20-11-12-4-3-5-13(10-12)16(17,18)19/h3-5,10,14,20H,2,6-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEGZRUAHHDNRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[3-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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